Cas no 1936715-99-9 (Ethyl 2-(3-hydroxythietan-3-yl)acetate)

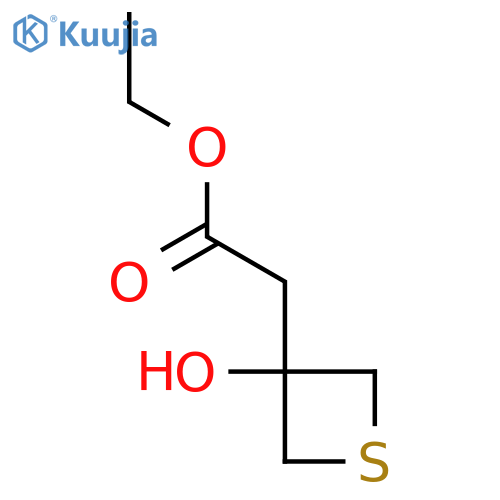

1936715-99-9 structure

商品名:Ethyl 2-(3-hydroxythietan-3-yl)acetate

Ethyl 2-(3-hydroxythietan-3-yl)acetate 化学的及び物理的性質

名前と識別子

-

- EN300-1296840

- 1936715-99-9

- Ethyl2-(3-hydroxythietan-3-yl)acetate

- Ethyl 2-(3-hydroxythietan-3-yl)acetate

- 3-Thietaneacetic acid, 3-hydroxy-, ethyl ester

-

- インチ: 1S/C7H12O3S/c1-2-10-6(8)3-7(9)4-11-5-7/h9H,2-5H2,1H3

- InChIKey: KMLNEOJPKFIMLL-UHFFFAOYSA-N

- ほほえんだ: S1CC(CC(=O)OCC)(C1)O

計算された属性

- せいみつぶんしりょう: 176.05071541g/mol

- どういたいしつりょう: 176.05071541g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 71.8Ų

じっけんとくせい

- 密度みつど: 1.259±0.06 g/cm3(Predicted)

- ふってん: 272.6±25.0 °C(Predicted)

- 酸性度係数(pKa): 12.76±0.20(Predicted)

Ethyl 2-(3-hydroxythietan-3-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1296840-0.1g |

ethyl 2-(3-hydroxythietan-3-yl)acetate |

1936715-99-9 | 0.1g |

$1269.0 | 2023-06-06 | ||

| Enamine | EN300-1296840-250mg |

ethyl 2-(3-hydroxythietan-3-yl)acetate |

1936715-99-9 | 250mg |

$1038.0 | 2023-09-30 | ||

| Enamine | EN300-1296840-500mg |

ethyl 2-(3-hydroxythietan-3-yl)acetate |

1936715-99-9 | 500mg |

$1084.0 | 2023-09-30 | ||

| Enamine | EN300-1296840-5000mg |

ethyl 2-(3-hydroxythietan-3-yl)acetate |

1936715-99-9 | 5000mg |

$3273.0 | 2023-09-30 | ||

| Enamine | EN300-1296840-50mg |

ethyl 2-(3-hydroxythietan-3-yl)acetate |

1936715-99-9 | 50mg |

$948.0 | 2023-09-30 | ||

| Enamine | EN300-1296840-0.05g |

ethyl 2-(3-hydroxythietan-3-yl)acetate |

1936715-99-9 | 0.05g |

$1212.0 | 2023-06-06 | ||

| Enamine | EN300-1296840-0.5g |

ethyl 2-(3-hydroxythietan-3-yl)acetate |

1936715-99-9 | 0.5g |

$1385.0 | 2023-06-06 | ||

| Enamine | EN300-1296840-1.0g |

ethyl 2-(3-hydroxythietan-3-yl)acetate |

1936715-99-9 | 1g |

$1442.0 | 2023-06-06 | ||

| Enamine | EN300-1296840-0.25g |

ethyl 2-(3-hydroxythietan-3-yl)acetate |

1936715-99-9 | 0.25g |

$1328.0 | 2023-06-06 | ||

| Enamine | EN300-1296840-10.0g |

ethyl 2-(3-hydroxythietan-3-yl)acetate |

1936715-99-9 | 10g |

$6205.0 | 2023-06-06 |

Ethyl 2-(3-hydroxythietan-3-yl)acetate 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385

-

Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

1936715-99-9 (Ethyl 2-(3-hydroxythietan-3-yl)acetate) 関連製品

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 42464-96-0(NNMTi)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量